molecular formula C14H16N2 B2509355 [(2-Methylphenyl)-phenylmethyl]hydrazine CAS No. 1396996-90-9

[(2-Methylphenyl)-phenylmethyl]hydrazine

Cat. No.: B2509355
CAS No.: 1396996-90-9
M. Wt: 212.296
InChI Key: HRINMVZRYICOOZ-UHFFFAOYSA-N
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Description

[(2-Methylphenyl)-phenylmethyl]hydrazine is a substituted hydrazine derivative featuring a benzyl group (phenylmethyl) with a 2-methylphenyl substituent. This structure confers unique steric and electronic properties compared to simpler hydrazines. Hydrazine derivatives are commonly synthesized via condensation reactions between carbonyl compounds and hydrazines or through azodicarboxylate-mediated routes .

Properties

IUPAC Name

[(2-methylphenyl)-phenylmethyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10,14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRINMVZRYICOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylphenyl)-phenylmethyl]hydrazine typically involves the reaction of benzyl chloride with 2-methylphenylhydrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of [(2-Methylphenyl)-phenylmethyl]hydrazine can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloride and 2-methylphenylhydrazine are continuously fed into the reactor along with a base. The reaction mixture is then subjected to distillation to purify the product.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylphenyl)-phenylmethyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[(2-Methylphenyl)-phenylmethyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and polymers.

Mechanism of Action

The mechanism of action of [(2-Methylphenyl)-phenylmethyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Structural Features

The compound’s ortho-methyl-substituted benzyl group distinguishes it from other hydrazine derivatives. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of [(2-Methylphenyl)-phenylmethyl]hydrazine with Analogues

Compound Molecular Formula Substituents Molecular Weight Structural Features
[(2-Methylphenyl)-phenylmethyl]hydrazine C₁₄H₁₆N₂ Benzyl with 2-methylphenyl 212.29 Ortho-methyl enhances steric bulk
Benzylhydrazine C₇H₁₀N₂ Benzyl 122.17 Simple benzyl group
1,2-Bis(2-methylphenyl)hydrazine C₁₄H₁₆N₂ Two 2-methylphenyl groups 212.29 Symmetric di-ortho-methyl substitution
(2-Phenylethyl)hydrazine C₈H₁₂N₂ Phenethyl 136.20 Ethyl linker between phenyl and N₂H₃

Analysis :

  • 1,2-Bis(2-methylphenyl)hydrazine shares the same molecular weight but lacks the benzyl backbone, leading to divergent reactivity .

Physicochemical Properties and Stability

Table 3: Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Notes
[(2-Methylphenyl)-phenylmethyl]hydrazine Not reported Low in water Oxidative sensitivity likely
Benzylhydrazine 100–102 (HCl salt) Ethanol-soluble Air-sensitive; store under N₂
1,2-Bis(2-methylphenyl)hydrazine Not reported Insoluble in water Stable under inert conditions

Analysis :

  • The ortho-methyl group likely reduces water solubility compared to benzylhydrazine.

Hydrazone Formation

Like other hydrazines, the target compound can condense with carbonyl groups to form hydrazones, which are pivotal in pharmaceuticals and materials science:

  • Example : 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine () is synthesized via similar condensation .
  • Electronic Effects : The electron-donating methyl group may accelerate hydrazone formation compared to electron-withdrawing substituents .

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